molecular formula C14H18F3N3O2 B7077225 cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate

cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate

Cat. No.: B7077225
M. Wt: 317.31 g/mol
InChI Key: JNKHIDPOFQSJEH-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a cyclopropylmethyl group, a trifluoromethyl-substituted imidazole ring, and a piperidine carboxylate moiety

Preparation Methods

The synthesis of cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. The cyclopropylmethyl group is then attached to the imidazole ring, and finally, the piperidine carboxylate moiety is introduced. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate can be compared to other imidazole-containing compounds such as:

The uniqueness of this compound lies in its combination of a cyclopropylmethyl group, a trifluoromethyl-substituted imidazole ring, and a piperidine carboxylate moiety, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-18-12(19-11)10-3-5-20(6-4-10)13(21)22-8-9-1-2-9/h7,9-10H,1-6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKHIDPOFQSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)N2CCC(CC2)C3=NC=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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